1-(4-bromophenyl)-3-hydroxy-3-(thiophen-2-yl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium
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Overview
Description
1-(4-BROMOPHENYL)-3-HYDROXY-3-(2-THIENYL)-2,3,6,7-TETRAHYDRO-5H-IMIDAZO[2,1-B][1,3]THIAZIN-1-IUM is a complex heterocyclic compound that features a unique combination of bromophenyl, hydroxy, and thienyl groups within an imidazo-thiazine framework
Preparation Methods
The synthesis of 1-(4-BROMOPHENYL)-3-HYDROXY-3-(2-THIENYL)-2,3,6,7-TETRAHYDRO-5H-IMIDAZO[2,1-B][1,3]THIAZIN-1-IUM typically involves the reaction of 4-bromophenyl derivatives with thienyl-containing compounds under specific conditions. One common method involves the use of γ-bromodipnones and 2-aminothiazoles, which react under mild conditions to form the imidazo-thiazine ring system . Industrial production methods may involve optimization of these reactions to increase yield and purity, often utilizing catalysts and controlled reaction environments.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromophenyl group can be reduced to form phenyl derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(4-BROMOPHENYL)-3-HYDROXY-3-(2-THIENYL)-2,3,6,7-TETRAHYDRO-5H-IMIDAZO[2,1-B][1,3]THIAZIN-1-IUM has several scientific research applications:
Medicinal Chemistry: It has potential as an anticancer agent, showing moderate ability to suppress the growth of certain cancer cell lines.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. In medicinal applications, it may inhibit certain enzymes or receptors involved in cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar compounds include other imidazo-thiazine derivatives, such as:
1-Phenyl-2-(6-phenyl-5,6-dihydroimidazo[2,1-b]thiazol-6-yl)ethanone: Known for its anticancer properties.
Levamisole: An anthelmintic drug with a similar imidazo-thiazine structure.
Fluorine-containing imidazo-thiazines: Characterized by their antituberculosis activity. Compared to these compounds, 1-(4-BROMOPHENYL)-3-HYDROXY-3-(2-THIENYL)-2,3,6,7-TETRAHYDRO-5H-IMIDAZO[2,1-B][1,3]THIAZIN-1-IUM is unique due to its specific combination of functional groups, which may confer distinct biological and chemical properties.
Properties
Molecular Formula |
C16H16BrN2OS2+ |
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Molecular Weight |
396.3 g/mol |
IUPAC Name |
1-(4-bromophenyl)-3-thiophen-2-yl-2,5,6,7-tetrahydroimidazo[2,1-b][1,3]thiazin-4-ium-3-ol |
InChI |
InChI=1S/C16H16BrN2OS2/c17-12-4-6-13(7-5-12)18-11-16(20,14-3-1-9-21-14)19-8-2-10-22-15(18)19/h1,3-7,9,20H,2,8,10-11H2/q+1 |
InChI Key |
XFVLQWKDKBTJAP-UHFFFAOYSA-N |
Canonical SMILES |
C1C[N+]2=C(N(CC2(C3=CC=CS3)O)C4=CC=C(C=C4)Br)SC1 |
Origin of Product |
United States |
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